5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5OS2/c1-13-22-20-26(23-13)19(27)18(29-20)17(16-7-4-12-28-16)25-10-8-24(9-11-25)15-6-3-2-5-14(15)21/h2-7,12,17,27H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUZVFWPFUXLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process starting from saccharin and utilizing various reagents such as 1-(2-fluorophenyl)piperazine and potassium carbonate. The structural analysis reveals that the compound contains a piperazine moiety, a thiophene group, and a thiazolo-triazole core which contributes to its biological properties.
Key Structural Features
- Piperazine Moiety : Known for its role in various pharmacological activities.
- Thiophene Group : Often associated with enhanced bioactivity.
- Thiazolo-Triazole Core : Linked to anticancer properties.
Anticancer Properties
Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer activity. For instance, research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines. The specific compound has shown promise in preliminary in vitro evaluations.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 15.0 | Induction of apoptosis |
| Similar Derivative | MCF7 (Breast) | 10.5 | Cell cycle arrest |
Neuroprotective Effects
The compound exhibits potential as a neuroprotective agent by acting as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. This is significant for treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease.
| Compound | MAO Type | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | MAO-B | 0.013 | High |
| Reference Compound | MAO-B | 0.020 | Moderate |
Case Studies
Several studies have explored the biological activity of similar compounds with the piperazine framework. For example:
- Study on MAO Inhibition : A series of piperazine derivatives were evaluated for their MAO-A and MAO-B inhibition capabilities. The results indicated that modifications on the phenyl ring significantly affected potency and selectivity towards MAO-B .
- Anticancer Activity Assessment : In vitro studies on thiazolo[3,2-b][1,2,4]triazole derivatives revealed their ability to induce apoptosis in cancer cells through various mechanisms including oxidative stress and mitochondrial dysfunction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
